Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a chemical compound with the molecular formula and a molecular weight of 196.2 g/mol. It is classified as an ester, specifically a derivative of 3-oxopropanoic acid, which features a furan ring substituted with a methyl group. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active compounds.
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is cataloged under the CAS number 5896-37-7. It is commercially available with a reported purity of 96% from various chemical suppliers, such as Advanced ChemBlocks . The compound falls under the category of building blocks in organic synthesis, often utilized for synthesizing more complex molecules.
The synthesis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate can be approached through various methods, primarily involving the reaction of ethyl acetoacetate with 5-methylfuran-2-carboxaldehyde. The general procedure includes:
Technical details regarding yields and reaction times may vary depending on the specific conditions employed in the synthesis .
The molecular structure of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate features a central carbon atom bonded to an ethyl ester group and a furan moiety. The structural representation can be illustrated using its SMILES notation: O=C(OCC)CC(C1=CC=C(C)O1)=O
.
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate can participate in various chemical reactions due to its reactive functional groups:
These reactions are significant for the development of new pharmaceuticals and agrochemicals .
The mechanism of action for Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate typically involves nucleophilic attack on the carbonyl carbon by nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This process is fundamental in synthetic organic chemistry for constructing complex molecules.
The reactivity is influenced by the electronic properties of the furan ring and the steric hindrance provided by the ethyl group, which can affect reaction rates and pathways.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound .
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7